

Methyl Isochroman-1-carboxylate: A Heterocyclic Building Block for Modern Drug

**Discovery** 

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Compound of Interest

Compound Name: Methyl Isochroman-1-carboxylate

Cat. No.: B2458195

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isochroman scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic pharmaceutical agents, exhibiting a wide array of biological activities.[1][2] Its rigid, bicyclic structure provides a valuable three-dimensional framework for the precise spatial orientation of functional groups, making it an attractive core for medicinal chemistry campaigns. Among the various isochroman derivatives, **Methyl Isochroman-1-carboxylate** emerges as a particularly versatile building block, offering multiple points for chemical elaboration to explore structure-activity relationships (SAR) and develop novel therapeutic candidates.

This technical guide provides a comprehensive overview of **Methyl Isochroman-1-carboxylate**, consolidating its chemical properties, synthesis strategies, and applications in drug discovery. It is intended to serve as a resource for scientists engaged in the design and synthesis of novel bioactive molecules.

## **Physicochemical and Spectroscopic Data**

While detailed experimental spectroscopic data for **Methyl Isochroman-1-carboxylate** is not extensively published, its fundamental properties can be defined. This information is crucial for reaction monitoring and characterization of its derivatives.



Property	Value	Source
CAS Number	13328-86-4	
Molecular Formula	C11H12O3	[3]
Molecular Weight	192.21 g/mol	[3]
Appearance	(Predicted) Colorless to pale yellow oil or solid	-
Boiling Point	(Not specified)	[3]
Purity	Typically available at ≥97%	[3]

# Synthesis Strategies for the Isochroman Core

The construction of the isochroman ring system is a well-established area of organic synthesis, with several reliable methods reported in the literature. The choice of method often depends on the availability of starting materials and the desired substitution pattern. **Methyl Isochroman-1-carboxylate** can be accessed through these foundational routes, followed by functional group manipulation.



Synthesis Method	Description	Key Reagents	Yields	Reference
Cyclization of Ortho- Substituted Precursors	Chlorination of an o-tolylacetic acid derivative followed by base-mediated ring closure to form an isochromanone intermediate.	SO <sub>2</sub> Cl <sub>2</sub> , AIBN, KHCO <sub>3</sub>	60-84%	[4]
Oxa-Pictet- Spengler Reaction	A straightforward and modular approach involving the condensation of a β-phenylethanol with an aldehyde or its equivalent.	Acid catalyst	Variable	[1]
Halo- Cycloacetalizatio n	Diastereoselective cyclization of olefinice aldehydes and alcohols using N-haloamides as halogenating agents under mild, catalyst-free conditions.	N-haloamides (e.g., NBS, NCS)	Moderate to High	[5]
Electrochemical Cross-Coupling	A modern, oxidant-free method for C(sp³)–H functionalization	Methanesulfonic acid (MsOH)	Moderate to High	[6][7]



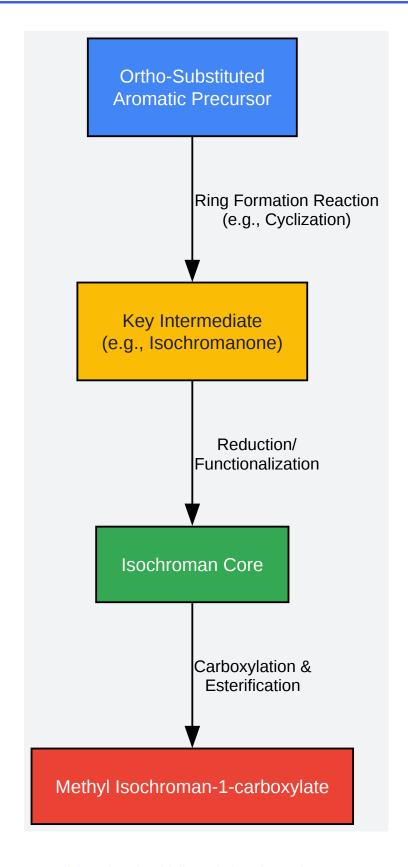




of the isochroman core with various partners like ketones or alcohols. Intramolecular cyclization of precursors, often Lewis Acidinvolving Catalyzed methoxymethyl Lewis acids, NaH ~91% 8 Cyclialkylation ether intermediates, to form the isochroman ring.

A general workflow for synthesizing the isochroman core and subsequently forming **Methyl Isochroman-1-carboxylate** is depicted below. This process highlights the key stages of ring formation and functionalization.





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Caption: Generalized synthetic workflow for Methyl Isochroman-1-carboxylate.



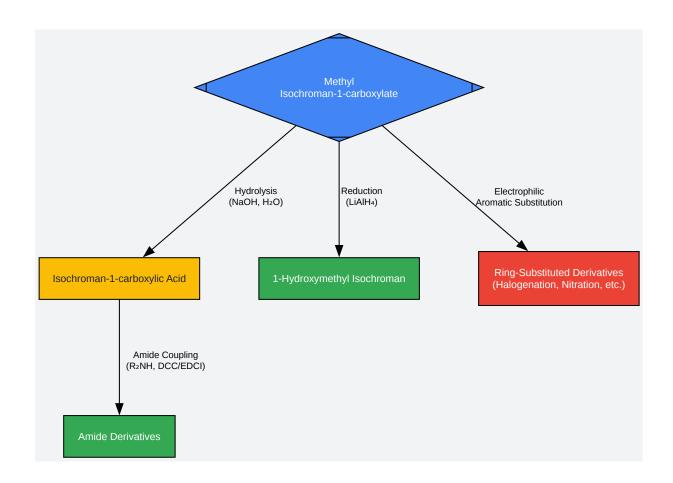
# **Chemical Reactivity and Derivatization Potential**

**Methyl Isochroman-1-carboxylate** is an ideal building block due to the presence of two key reactive handles: the ester group at the 1-position and the aromatic ring. These sites allow for a diverse range of chemical transformations to generate libraries of novel compounds for biological screening.

- Ester Manipulation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a versatile precursor for amides, larger esters, or other acid derivatives.[4] Reduction of the ester can yield the corresponding primary alcohol.
- Aromatic Ring Functionalization: The benzene ring of the isochroman core can undergo
  electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts
  reactions) to introduce additional substituents, modulating the electronic and steric properties
  of the molecule.
- α-C-H Functionalization: The C-H bond at the 1-position (adjacent to the oxygen and the carboxylate) can be a site for radical or oxidative functionalization, allowing for the introduction of various substituents.[6]

The derivatization potential is a key attribute that underscores its utility in medicinal chemistry for SAR exploration.





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Caption: Derivatization pathways for Methyl Isochroman-1-carboxylate.





# **Applications in Drug Discovery and Biological Activity**

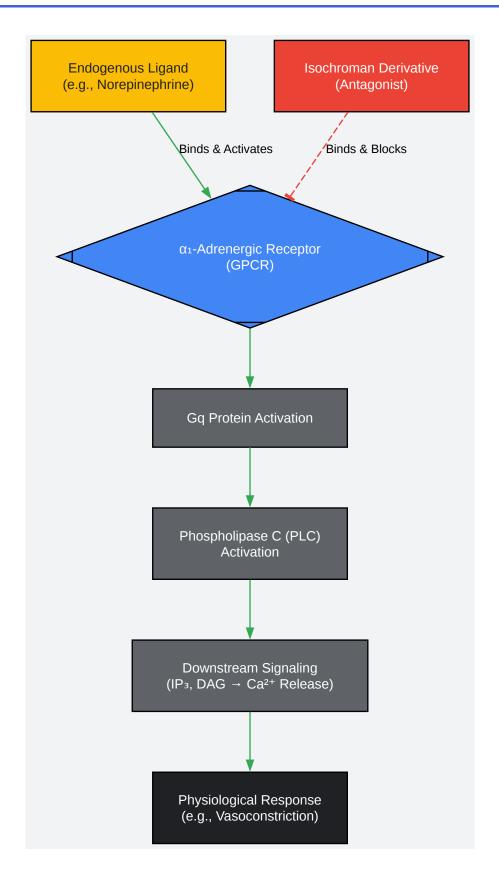
Derivatives of the isochroman core have been reported to possess a wide spectrum of biological activities, validating its status as a privileged scaffold. The strategic modification of the Methyl Isochroman-1-carboxylate building block can lead to potent and selective modulators of various biological targets.



Biological Target <i>l</i> Activity	Lead Compound / Derivative Class	Potency / Key Finding	Reference
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition	Isochroman mono- carboxylic acid derivatives	Compound 4n showed an IC50 of 51.63 nM.	[9]
α1-Adrenergic Receptor Antagonism	Isochroman-4-one hybrids with arylpiperazine	Compound 6e significantly reduced blood pressure in spontaneously hypertensive rats.	[10]
Neurokinin-1 (NK1) Receptor Antagonism	(2S,3S)-3- methylamino-2- phenylpiperidine derivatives	Compound CJ-17,493 displayed a K <sub>i</sub> of 0.2 nM for the human NK <sub>1</sub> receptor.	[11]
Antimicrobial Activity	General isochroman derivatives	Moderate effects against Gram-positive bacteria such as Staphylococcus aureus.	[4]
Antioxidant Activity	3-phenyl-1H- isochromen-1-one analogues	Demonstrated higher activity than ascorbic acid in DPPH assays.	[4]
Herbicidal Activity	3,7-dimethyl-8- hydroxy-6- methoxyisochroman	Inhibited etiolated wheat coleoptile growth by 100% at $10^{-3}$ M.	[8]

The antagonism of G-protein coupled receptors (GPCRs) like the  $\alpha_1$ -adrenergic and NK<sub>1</sub> receptors represents a significant area of application for isochroman-based compounds. These drugs function by blocking the binding of endogenous ligands, thereby inhibiting downstream signaling cascades.





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**Caption:** Simplified signaling pathway showing  $\alpha_1$ -adrenergic receptor antagonism.



## **Experimental Protocols**

While a specific protocol for **Methyl Isochroman-1-carboxylate** is not readily available, a representative procedure for a key synthetic step—the formation of the isochroman ring via cyclization—can be adapted from published methods.[4][12]

Representative Protocol: Synthesis of Isochroman from 2-Phenylethanol

Disclaimer: This is a generalized protocol and may require optimization for specific substrates and scales. All work should be conducted in a fume hood with appropriate personal protective equipment.

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2phenylethanol (1.0 eq).
- Reagent Addition: Add paraformaldehyde (1.5 eq) to the flask and stir the mixture. Carefully add concentrated hydrochloric acid (approx. 1.1 eq) dropwise. The reaction is exothermic and may require cooling in an ice bath to maintain the temperature around 30-40°C.
- Reaction Monitoring: Allow the reaction to stir at room temperature for 18-24 hours. Monitor
  the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass
  Spectrometry (GC-MS) until the starting material is consumed.
- Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Dilute with water and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether) (3 x volumes).
- Washing: Combine the organic layers and wash successively with a saturated aqueous solution of sodium bicarbonate (2 x volumes), water (2 x volumes), and finally with brine (1 x volume).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude isochroman product.
- Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by vacuum distillation to afford the pure



isochroman.

### Conclusion

Methyl Isochroman-1-carboxylate stands out as a high-value heterocyclic building block for medicinal chemistry and drug discovery. Its rigid framework, combined with strategically placed functional groups, provides an excellent starting point for the synthesis of diverse compound libraries. The well-documented biological relevance of the isochroman core, particularly in modulating key physiological targets, ensures that derivatives of this scaffold will continue to be a fertile ground for the development of next-generation therapeutics. The synthetic accessibility and potential for straightforward chemical modification make Methyl Isochroman-1-carboxylate an essential tool for researchers aiming to innovate in the fields of organic synthesis and pharmaceutical sciences.

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